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Compound of Interest

Compound Name: 3,4-DAA

Cat. No.: B10766947 Get Quote

Note on Nomenclature: The acronym "3,4-DAA" is ambiguous in scientific literature. It can refer

to two distinct compounds with significant applications in immunology:

N-(3,4-dimethoxycinnamonyl) anthranilic acid (also known as Tranilast): An anti-allergic and

anti-inflammatory drug.

3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide (also known as U-47700):

A synthetic opioid that interacts with opioid receptors expressed on immune cells.

This document provides detailed application notes and protocols for both compounds to ensure

comprehensive coverage for researchers in immunology and drug development.

Part 1: N-(3,4-dimethoxycinnamonyl) Anthranilic
Acid (Tranilast) in Immunology Research
Application Notes

N-(3,4-dimethoxycinnamonyl) anthranilic acid, commercially known as Tranilast, is a synthetic

derivative of an anthranilic acid metabolite of tryptophan.[1][2] Initially developed as an anti-

allergic drug, its utility in immunology research has expanded due to its diverse anti-

inflammatory and immunomodulatory properties.[3][4] Tranilast has been shown to be effective

in various models of autoimmune and inflammatory conditions, including arthritis, experimental

colitis, and allograft rejection.[1][5][6]
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The primary mechanisms of action of Tranilast in the immune system are multifaceted and

include:

Inhibition of Inflammatory Mediator Release: Tranilast is well-documented to inhibit the

release of histamine, prostaglandins, and leukotrienes from mast cells.[3][7] It also

suppresses the production of pro-inflammatory cytokines such as TGF-β1, IL-1β, TNF-α, and

IL-6, as well as PGE2 from monocytes and macrophages.[8][9]

Modulation of T-Cell Function: Tranilast can suppress T-cell proliferation by inducing cell

cycle arrest, a mechanism mediated by the upregulation of cell cycle inhibitors p21 and p15.

[5] This leads to a state of T-cell anergy and is associated with reduced production of IL-2.[5]

It also promotes a shift from a Th1 to a Th2 cytokine profile, characterized by decreased IFN-

γ and increased IL-10 and other Th2 cytokines.[1][6]

Induction of Regulatory T-Cells (Tregs): Studies have shown that Tranilast can induce the

expression of CD4+CD25+ regulatory T-cells, which play a crucial role in maintaining

immune tolerance.[6]

NLRP3 Inflammasome Inhibition: Tranilast has been identified as a direct inhibitor of the

NLRP3 inflammasome.[10] It binds to the NACHT domain of NLRP3, preventing its

oligomerization and subsequent activation of inflammatory caspases.[10]

Suppression of Antigen Presentation: Tranilast can suppress the expression of HLA-DR and

HLA-DQ antigens on macrophages, which may contribute to its inhibitory effect on antigen-

induced T-cell responses.[11]

These diverse mechanisms make Tranilast a valuable tool for studying and potentially treating

a wide range of inflammatory and autoimmune diseases.

Data Presentation

Table 1: Effects of Tranilast on Cytokine and Inflammatory Mediator Production
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Cell Type Stimulant
Mediator/Cyto
kine

Effect of
Tranilast

Reference

Human

Monocytes-

Macrophages

-
TGF-β1, IL-1β,

PGE2
Inhibition [9]

RAW264.7

Macrophages
LPS

PGE2, NO, TNF-

α, IL-1β
Suppression [8]

Mouse Lymph

Node Cells
- IFN-γ Suppression [1]

Mouse Serum
In vivo (arthritis

model)
IL-10 Increased [1]

Human LPMC

(Crohn's

disease)

- Th1 cytokines Decreased [6]

Human LPMC

(Crohn's

disease)

- Th2 cytokines Increased [6]

Table 2: Effects of Tranilast on T-Cell Function
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Cell Type/Model Parameter Effect of Tranilast Reference

Mouse T-cells (in vivo,

allograft)
Allogeneic response Suppression [5]

Mouse T-cells Cell Cycle
Arrest (upregulation of

p21, p15)
[5]

Mouse CD4+ T-cells IL-2 production Reduction [2][5]

Mouse MLNs and

LPMCs (colitis model)
Cell proliferation Inhibition [6]

Mouse MLNs
CD4+CD25+ T-cell

expression
Induction [6]

Human LPMCs

(Crohn's disease)
Cell proliferation Inhibition [6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tranilast's Effect on Macrophage Cytokine Production

Objective: To determine the effect of Tranilast on the production of pro-inflammatory cytokines

by macrophages.

Materials:

RAW264.7 macrophage cell line

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

Tranilast (dissolved in DMSO)

Lipopolysaccharide (LPS) from E. coli

ELISA kits for TNF-α and IL-6

Griess Reagent for nitric oxide (NO) measurement
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96-well cell culture plates

Cell culture incubator (37°C, 5% CO2)

Procedure:

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to

adhere overnight.

Prepare serial dilutions of Tranilast in cell culture medium. Ensure the final DMSO

concentration is below 0.1%.

Pre-treat the cells with varying concentrations of Tranilast for 2 hours. Include a vehicle

control (DMSO).

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control.

After incubation, collect the cell culture supernatants.

Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according

to the manufacturer's instructions.

Measure the concentration of nitrite (a stable product of NO) in the supernatants using the

Griess reagent.

Analyze the data to determine the dose-dependent effect of Tranilast on cytokine and NO

production.

Protocol 2: In Vivo Evaluation of Tranilast in a Mouse Model of Delayed-Type Hypersensitivity

(DTH)

Objective: To assess the in vivo anti-inflammatory effect of Tranilast.

Materials:

BALB/c mice (6-8 weeks old)

Tranilast
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Ovalbumin (OVA)

Complete Freund's Adjuvant (CFA)

Phosphate Buffered Saline (PBS)

Micrometer caliper

Procedure:

Sensitization: On day 0, sensitize mice by subcutaneous injection at the base of the tail with

100 µg of OVA emulsified in CFA.

Treatment: Administer Tranilast (e.g., 100 mg/kg) or vehicle (e.g., 0.5% carboxymethyl

cellulose) orally to the mice daily from day 6 to day 13.

Challenge: On day 14, challenge the mice by injecting 20 µg of OVA in PBS into the left hind

footpad. Inject PBS alone into the right hind footpad as a control.

Measurement: Measure the thickness of both hind footpads using a micrometer caliper at 0,

24, 48, and 72 hours after the challenge.

Analysis: The DTH response is expressed as the difference in footpad thickness between the

OVA-injected and PBS-injected footpads. Compare the DTH response in the Tranilast-

treated group with the vehicle-treated group.
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Caption: Signaling pathways modulated by Tranilast in immune cells.
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Caption: General workflow for in vitro studies of Tranilast.
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Part 2: 3,4-Dichloro-N-(2-
(dimethylamino)cyclohexyl)-N-methylbenzamide (U-
47700) in Immunology Research
Application Notes

Disclaimer: Research on the direct immunological effects of 3,4-Dichloro-N-(2-

(dimethylamino)cyclohexyl)-N-methylbenzamide (U-47700) is limited. The majority of the

available literature focuses on its pharmacology as a potent synthetic opioid, its toxicology, and

its status as a controlled substance.[12][13][14]

U-47700 is a selective agonist for the μ-opioid receptor (MOR) and also binds to the kappa-

opioid receptor (KOR).[15] Opioid receptors, including KOR, are expressed on various immune

cells such as T-cells, B-cells, monocytes, and macrophages, suggesting that opioids can

directly modulate immune function.[16][17] Therefore, the application of U-47700 in

immunology research would primarily be as a tool to investigate the role of opioid receptors,

particularly KOR, in immune regulation.

The immunological effects of KOR activation by agonists are complex and can be either

immunosuppressive or immunostimulatory depending on the context.[18][19] General effects of

KOR agonists on the immune system include:

Modulation of Cytokine Production: KOR agonists can alter the production of various pro-

inflammatory and anti-inflammatory cytokines. For example, the KOR agonist U50,488 has

been shown to inhibit the synthesis of IL-1 and TNF-α in a macrophage cell line.[20]

Effects on T-lymphocyte Proliferation: Some studies indicate that KOR agonists can

stimulate mitogen-induced proliferation of murine T-lymphocytes in vitro and in vivo.[21]

Regulation of Phagocytosis: In vitro studies have suggested that KOR activation does not

significantly affect Fcγ-receptor mediated phagocytosis by murine peritoneal macrophages.

[19]

Inhibition of Antibody Production: Activation of KOR on T-cells and macrophages may be

involved in the suppression of T-cell-mediated antibody production.[20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10363602/
https://www.mdpi.com/2076-3425/10/11/895
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741271/
https://en.wikipedia.org/wiki/U-47700
https://pubmed.ncbi.nlm.nih.gov/36007608/
https://www.mdpi.com/1422-0067/22/1/315
https://www.ncbi.nlm.nih.gov/books/NBK6402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC95944/
https://pubmed.ncbi.nlm.nih.gov/10102674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4790459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC95944/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10766947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Given its activity at the KOR, U-47700 could be used to further explore these phenomena.

However, its high affinity for the MOR would be a significant confounding factor in experimental

design, and appropriate controls, such as the use of specific antagonists, would be essential.

Data Presentation

Table 3: Receptor Binding Affinity of U-47700

Receptor Ki (nM) Reference

μ-opioid receptor (MOR) 11.1 ± 0.4 [15]

κ-opioid receptor (KOR) 287 ± 24 [15]

δ-opioid receptor (DOR) 1220 ± 82 [15]

Table 4: General Immunomodulatory Effects of Kappa-Opioid Receptor Agonists

Immune Function
Effect of KOR
Agonists

Model System Reference

T-lymphocyte

Proliferation
Stimulation Murine lymphocytes [21]

IL-1 and TNF-α

Synthesis
Inhibition Macrophage cell line [20]

Antibody Production Suppression T-cell mediated [20]

Phagocytosis No significant effect
Murine peritoneal

macrophages
[19]

Experimental Protocols

Protocol 3: In Vitro Investigation of U-47700 Effects on T-Cell Proliferation

Objective: To determine if U-47700 modulates T-cell proliferation via the kappa-opioid receptor.

Materials:
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Splenocytes isolated from mice

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-

mercaptoethanol

U-47700 (handle with extreme caution and appropriate safety measures)

Concanavalin A (ConA) or anti-CD3/CD28 antibodies

Nor-binaltorphimine (nor-BNI), a selective KOR antagonist

Cell proliferation assay kit (e.g., BrdU or MTT)

96-well cell culture plates

Cell culture incubator (37°C, 5% CO2)

Procedure:

Isolate splenocytes from mice and prepare a single-cell suspension.

Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

Prepare different treatment groups:

Vehicle control

U-47700 at various concentrations

U-47700 + nor-BNI (pre-incubate with nor-BNI for 1 hour before adding U-47700)

nor-BNI alone

Add the respective treatments to the wells.

Stimulate the cells with a mitogen (e.g., ConA at 2.5 µg/mL). Include an unstimulated control

group.

Incubate the plate for 72 hours.
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Assess cell proliferation using a BrdU or MTT assay according to the manufacturer's

protocol.

Analyze the data to determine if U-47700 affects T-cell proliferation and if this effect is

reversible by a KOR antagonist.
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Caption: General signaling pathway of KOR in an immune cell.
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Caption: Workflow for in vivo studies of U-47700's immune effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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